molecular formula C7H5BrN4 B2789156 5-bromo-2-(2H-triazol-4-yl)pyridine CAS No. 1217273-71-6

5-bromo-2-(2H-triazol-4-yl)pyridine

Cat. No.: B2789156
CAS No.: 1217273-71-6
M. Wt: 225.049
InChI Key: GLJWUVSNCMEZFO-UHFFFAOYSA-N
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Description

5-Bromo-2-(2H-triazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a 1,2,3-triazole moiety at the 2-position. The triazole ring exists in the 2H-tautomeric form, which influences its electronic properties and intermolecular interactions. Its molecular formula is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol.

Properties

IUPAC Name

5-bromo-2-(2H-triazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-4-10-12-11-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJWUVSNCMEZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217273-71-6
Record name 5-bromo-2-(2H-1,2,3-triazol-4-yl)pyridine
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Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2H-triazol-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 5-bromo-2-(2H-triazol-4-yl)pyridine can be achieved through various methods, often involving palladium-catalyzed reactions or other coupling strategies. For instance, the compound can be synthesized via a Suzuki cross-coupling reaction, which allows for the introduction of diverse aryl groups, enhancing its biological activity and applicability in drug development .

Table 1: Summary of Synthesis Methods

MethodDescriptionReference
Suzuki Cross-CouplingPalladium-catalyzed reaction with arylboronic acids
Direct HeteroarylationReaction with pyridine derivatives
Copper-Catalyzed CouplingCoupling with boronic acids for triazole derivatives

This compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's derivatives have shown potent inhibition zones and minimal inhibitory concentrations (MIC) that indicate their potential as effective antibacterial agents .

CompoundZone of Inhibition (mm)MIC (µg/mL)Target Bacteria
This compound15 ± 0.820.25Staphylococcus aureus
Derivative A18 ± 0.950.5Klebsiella pneumoniae
Derivative B14 ± 0.750.5Staphylococcus aureus

Therapeutic Potential

The therapeutic applications of this compound extend to various areas:

Antimicrobial Agents

Research indicates that derivatives of this compound can act as effective antimicrobial agents, particularly against multi-drug resistant pathogens . The structural modifications enhance their bioactivity and selectivity.

Cancer Treatment

The triazole moiety is known for its ability to interact with various proteins involved in cancer progression, making compounds containing this structure potential candidates for anticancer therapy. Studies have shown promising results in inhibiting tumor growth in vitro .

Neurological Disorders

Some derivatives have exhibited neuroprotective effects, suggesting a role in treating neurological disorders such as Alzheimer's disease . Their ability to cross the blood-brain barrier enhances their therapeutic potential.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antibacterial Activity : A study demonstrated that modifications to the triazole ring significantly increased antibacterial potency against resistant strains, with specific compounds achieving MIC values lower than traditional antibiotics .
  • Anticancer Properties : Research on molecular hybrids incorporating the triazole-pyridine scaffold showed enhanced activity against cancer cell lines, indicating a promising avenue for drug development .
  • Neuroprotective Effects : Investigations into the neuroprotective capabilities revealed that certain derivatives could mitigate oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-bromo-2-(2H-triazol-4-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

5-Bromo-2-(4-Methyl-4H-1,2,4-Triazol-3-yl)Pyridine
  • Molecular Formula : C₈H₇BrN₄
  • Key Features : The triazole ring is substituted with a methyl group at the 4-position, altering steric and electronic properties.
  • Structural Impact : The methyl group increases hydrophobicity (logP ~1.8) compared to the unmethylated parent compound. This enhances membrane permeability in biological systems but may reduce solubility in polar solvents .
  • Synthetic Utility : Used in click chemistry reactions due to the triazole’s stability and regioselectivity .
4-(5-((3-Bromobenzyl)Thio)-4-(4-Bromophenyl)-4H-1,2,4-Triazol-3-yl)Pyridine
  • Molecular Formula : C₂₀H₁₄Br₂N₄S
  • Key Features : Contains dual bromine substitutions and a thioether linkage.
  • Electronic Effects : The electron-withdrawing bromine atoms and sulfur atom enhance electrophilicity, making it reactive in nucleophilic aromatic substitution.
  • Applications: Potential as a bifunctional linker in metal-organic frameworks (MOFs) or protease inhibitors .

Tetrazole Derivatives

5-Bromo-2-(2-Methyl-2H-Tetrazol-5-yl)Pyridine
  • Molecular Formula : C₇H₆BrN₅
  • Key Features : Replaces triazole with a tetrazole ring, which has higher aromatic stabilization energy.
  • Crystal Structure : The tetrazole ring participates in hydrogen bonding (N–H···N), leading to a melting point of 162–164°C, higher than triazole analogs .
  • Biological Relevance : Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability in drug candidates .

Imidazole Derivatives

2-Bromo-5-(2-Pyridin-2-yl-1H-Imidazol-4-yl)-Pyridine
  • Molecular Formula : C₁₃H₉BrN₄
  • Key Features : Imidazole ring introduces a second nitrogen atom, increasing basicity (pKa ~6.5 vs. ~4.2 for triazoles).
  • Solubility : Moderate solubility in DMSO (25 mg/mL) but poor in aqueous buffers, limiting in vivo applications .
  • Pharmacological Use : Explored as a kinase inhibitor scaffold due to imidazole’s affinity for ATP-binding pockets .

Piperidine Derivatives

5-Bromo-2-(Piperidin-4-yl)Pyridine
  • Molecular Formula : C₁₀H₁₃BrN₂
  • Key Features : Replaces triazole with a piperidine ring, introducing sp³ hybridization.
  • Conformational Flexibility : The piperidine ring adopts chair/boat conformations, enabling interactions with hydrophobic enzyme pockets.
  • Applications : Intermediate in synthesizing antipsychotic drugs targeting dopamine receptors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
5-Bromo-2-(2H-triazol-4-yl)pyridine C₇H₅BrN₄ 225.05 Bromine, 2H-triazole N/A High reactivity in click chemistry
5-Bromo-2-(4-methyl-4H-triazol-3-yl)pyridine C₈H₇BrN₄ 245.07 Bromine, methyl-triazole 148–150 Enhanced logP (1.8)
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine C₇H₆BrN₅ 244.06 Bromine, methyl-tetrazole 162–164 Bioisostere for carboxylic acids
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine C₁₃H₉BrN₄ 301.14 Bromine, imidazole N/A Kinase inhibition potential
5-Bromo-2-(piperidin-4-yl)pyridine C₁₀H₁₃BrN₂ 237.13 Bromine, piperidine N/A Conformational flexibility

Biological Activity

5-Bromo-2-(2H-triazol-4-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a bromine atom and a triazole moiety. The presence of these functional groups contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, facilitating membrane permeability and interaction with target proteins.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate potent activity:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundS. aureus15 ± 0.820.25
This compoundK. pneumoniae14 ± 0.750.50

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways, highlighting its potential as an anticancer drug candidate .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in disease progression, such as InhA in Mycobacterium tuberculosis. This enzyme is crucial for mycobacterial cell wall synthesis, making it a prime target for anti-tubercular drugs .

Case Studies

  • Antimicrobial Efficacy : A study comparing the antimicrobial activity of various triazole derivatives found that this compound exhibited superior efficacy against resistant strains of bacteria, suggesting its potential application in treating infections caused by multi-drug resistant organisms .
  • Cancer Research : In a series of experiments aimed at evaluating the cytotoxic effects on breast cancer cells, treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its promise as an anticancer agent .

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